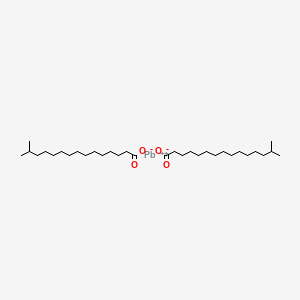
Lead(2+) isohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lead(2+) isohexadecanoate can be synthesized through the reaction of lead(II) acetate with isohexadecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The lead(II) acetate reacts with the carboxylic acid groups of isohexadecanoic acid to form the this compound salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where lead(II) acetate and isohexadecanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lead(2+) isohexadecanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: The lead ion in this compound can be reduced to metallic lead.
Substitution: The isohexadecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other coordinating ligands.
Major Products Formed
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(2+) carboxylates with different ligands.
Wissenschaftliche Forschungsanwendungen
Lead(2+) isohexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Studies on the biological effects of lead compounds often use this compound as a model compound.
Medicine: Research into lead toxicity and its effects on human health may involve this compound.
Industry: this compound can be used in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of lead(2+) isohexadecanoate involves the interaction of the lead ion with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components such as DNA, proteins, and lipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead(2+) acetate: Another lead(II) compound with acetate ligands.
Lead(2+) stearate: A lead(II) compound with stearate ligands.
Lead(2+) palmitate: A lead(II) compound with palmitate ligands.
Uniqueness
Lead(2+) isohexadecanoate is unique due to the presence of isohexadecanoate ligands, which provide distinct chemical and physical properties compared to other lead(II) carboxylates
Eigenschaften
CAS-Nummer |
95892-13-0 |
|---|---|
Molekularformel |
C32H62O4Pb |
Molekulargewicht |
718 g/mol |
IUPAC-Name |
lead(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Pb/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
CTHPVPBGBQEIDD-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


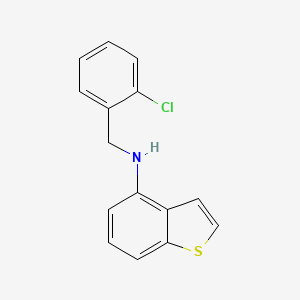
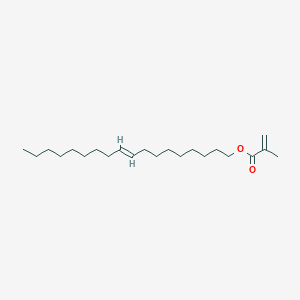
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
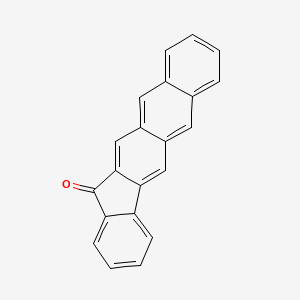
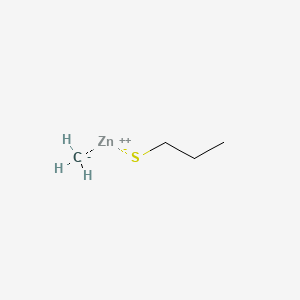
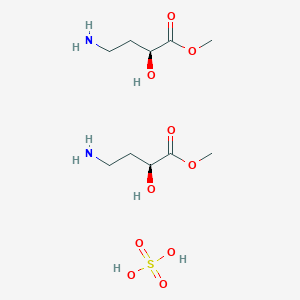
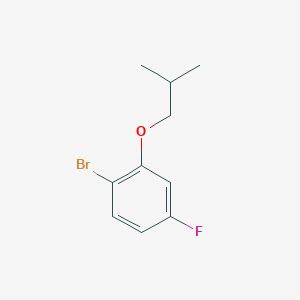
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

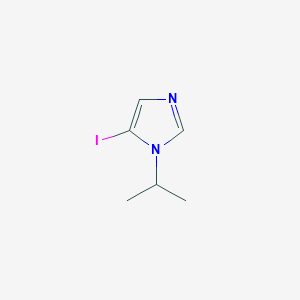
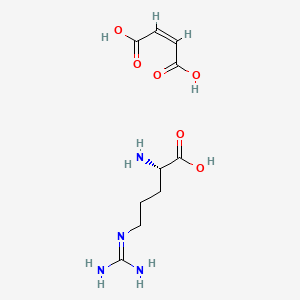
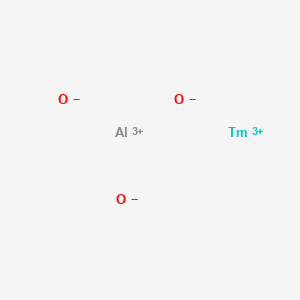
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)
